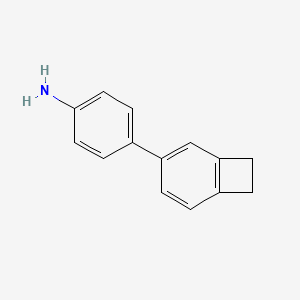

4-(4-Cyclobutylphenyl)aniline

Description

4-(4-Cyclobutylphenyl)aniline is an aromatic amine characterized by a cyclobutyl-substituted phenyl group attached to the aniline moiety. The cyclobutyl group introduces steric and electronic effects distinct from other substituents, influencing reactivity, solubility, and ligand behavior in coordination chemistry .

Properties

Molecular Formula |

C14H13N |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

4-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)aniline |

InChI |

InChI=1S/C14H13N/c15-14-7-5-11(6-8-14)13-4-2-10-1-3-12(10)9-13/h2,4-9H,1,3,15H2 |

InChI Key |

FXVQRGISABTJSF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C1C=CC(=C2)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cyclobutylphenyl)aniline typically involves the following steps:

Nitration and Reduction: The nitration of a suitable precursor, followed by reduction, can yield the desired aniline derivative.

Direct Amination: Another method involves the direct amination of 4-cyclobutylbiphenyl using palladium-catalyzed amination reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Cyclobutylphenyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the aniline group or other functional groups present in the molecule.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) with palladium on carbon (Pd/C) are frequently used.

Substitution: Reagents like bromine (Br2) and chlorosulfonic acid (ClSO3H) are used for halogenation and sulfonation reactions, respectively.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated and sulfonated derivatives.

Scientific Research Applications

4-(4-Cyclobutylphenyl)aniline has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-(4-Cyclobutylphenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The C–F activation method (e.g., for tris(pyrazolyl) derivatives) is efficient but requires specific substrates .

- Sulfonyl and halogen substituents are introduced via post-functionalization or direct synthesis, affecting yields and downstream applications .

Physical and Spectroscopic Properties

Substituents significantly alter NMR, IR, and melting point profiles:

Key Observations :

- Methylpyrazolyl substituents downfield-shift aromatic carbons (δ ~148 ppm) .

- Cyclobutyl groups may upfield-shift adjacent carbons due to ring strain and electron-donating effects.

Polymorphism and Solid-State Behavior

Polymorphism is common in tris(pyrazolyl)aniline derivatives:

- Polymorph I : Pyrazolyl groups near-coplanar (22.66° dihedral angle), forming N-H···N dimers .

- Polymorph II : Pyrazolyl groups tilted (57.19°), creating N-H···N chains .

- Comparison : The unmethylated analog (4-(tri(1H-pyrazolyl)methyl)aniline) exhibits a 44.37° dihedral angle, closer to Polymorph II .

For this compound, steric bulk from the cyclobutyl group may favor specific packing modes, though data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.